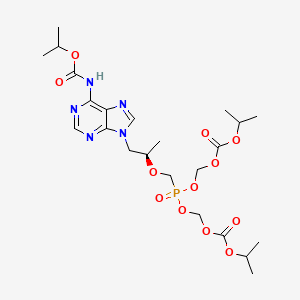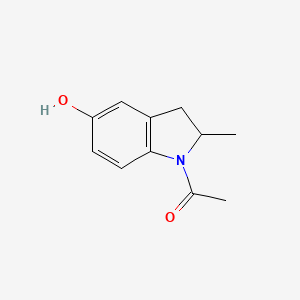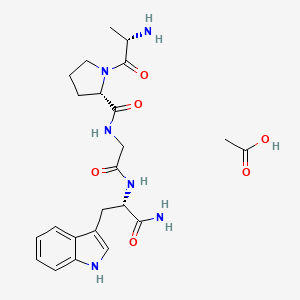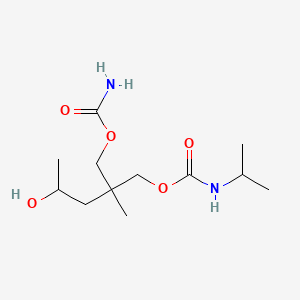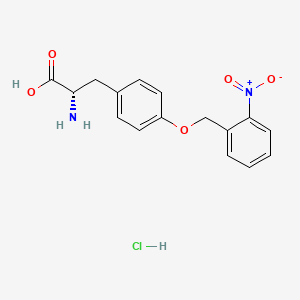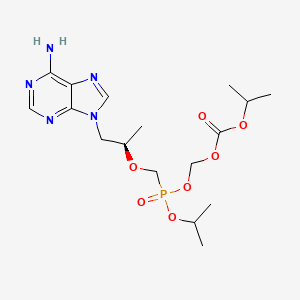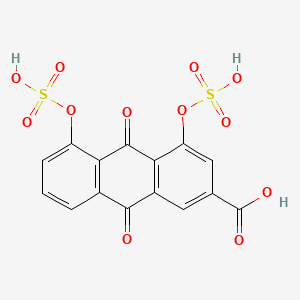
Rhein Disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhein Disulfate, also known as 2-Anthracenecarboxylic acid, 9,10-dihydro-9,10-dioxo-4,5-bis(sulfooxy)-, is a chemical compound with the molecular formula C15H8O12S2 and a molecular weight of 444.35 g/mol This compound is a derivative of Rhein, an anthraquinone found in various medicinal plants
Métodos De Preparación
The synthesis of Rhein Disulfate typically involves the sulfonation of Rhein. One common method includes reacting Rhein with sulfuric acid under controlled conditions to introduce sulfooxy groups at specific positions on the anthraquinone ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are crucial to ensure the selective formation of this compound. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Análisis De Reacciones Químicas
Rhein Disulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Similar to other disulfides, this compound can participate in redox reactions.
Substitution Reactions: The sulfooxy groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Disulfide Exchange Reactions: This compound can undergo disulfide exchange reactions, where the disulfide bond is broken and reformed with another thiol-containing compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while substitution reactions can produce various Rhein derivatives.
Aplicaciones Científicas De Investigación
Rhein Disulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfooxy groups into other compounds.
Biology: this compound’s ability to form disulfide bonds makes it useful in studying protein folding and stabilization.
Industry: this compound can be used in the production of dyes and pigments due to its stable anthraquinone structure.
Mecanismo De Acción
The mechanism of action of Rhein Disulfate involves its ability to form disulfide bonds, which can influence the structure and function of proteins. This compound can inhibit the activity of certain enzymes by forming disulfide bonds with cysteine residues in the active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Rhein Disulfate can be compared with other disulfide-containing compounds such as:
Rhenium Disulfide (ReS2): A transition-metal dichalcogenide with applications in optoelectronics and photonics.
Polysulfides: Compounds with multiple sulfur atoms, known for their antioxidant properties and use in lubricants.
This compound is unique due to its anthraquinone structure and specific sulfooxy groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQCYAMIJLHXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

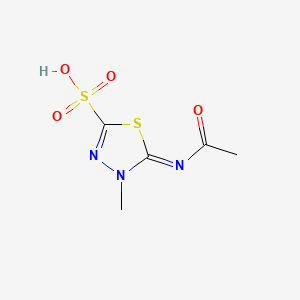
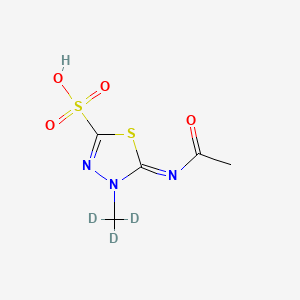
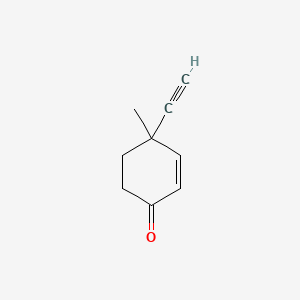
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
